molecular formula C9H8N2O4S B13991023 2-Benzimidazolylsulfonylacetic acid CAS No. 73623-43-5

2-Benzimidazolylsulfonylacetic acid

Cat. No.: B13991023
CAS No.: 73623-43-5
M. Wt: 240.24 g/mol
InChI Key: GVUIGWHLOXHQGH-UHFFFAOYSA-N
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Description

2-Benzimidazolylsulfonylacetic acid is a compound that belongs to the benzimidazole family, which is known for its diverse pharmacological and industrial applications. Benzimidazole derivatives are widely recognized for their biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes a benzimidazole ring fused with a sulfonylacetic acid moiety, makes it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzimidazolylsulfonylacetic acid typically involves the reaction of 2-cyanomethylbenzimidazole with sulfonyl chlorides under acidic conditions. One common method includes the hydrolysis of 2-cyanomethylbenzimidazole to yield 2-benzimidazole acetic acid, followed by esterification with alcohols in the presence of a catalytic amount of concentrated sulfuric acid . The reaction conditions often require low temperatures to ensure high yield and efficiency.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain optimal reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Benzimidazolylsulfonylacetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

2-Benzimidazolylsulfonylacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzimidazolylsulfonylacetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    Benzimidazole: The parent compound, known for its broad spectrum of biological activities.

    2-Phenylbenzimidazole: Exhibits similar anticancer and antimicrobial properties.

    1-(Substituted pyrimidin-2-yl)benzimidazoles: Known for their anti-inflammatory effects.

Uniqueness: 2-Benzimidazolylsulfonylacetic acid is unique due to its sulfonylacetic acid moiety, which enhances its solubility and reactivity compared to other benzimidazole derivatives

Properties

CAS No.

73623-43-5

Molecular Formula

C9H8N2O4S

Molecular Weight

240.24 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfonyl)acetic acid

InChI

InChI=1S/C9H8N2O4S/c12-8(13)5-16(14,15)9-10-6-3-1-2-4-7(6)11-9/h1-4H,5H2,(H,10,11)(H,12,13)

InChI Key

GVUIGWHLOXHQGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)S(=O)(=O)CC(=O)O

Origin of Product

United States

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